2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate
Description
This compound belongs to the class of chiral organophosphorus derivatives, characterized by a central phosphorus atom bonded to a 2-isopropyl-5-methylcyclohexyl group and two aromatic substituents: a 4-(dimethylamino)phenyl group and a ((4-methoxyphenyl)(phenylamino)methyl) moiety. Its structural complexity arises from the stereoelectronic interplay between the electron-donating dimethylamino and methoxyphenyl groups, which influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-[[anilino-(4-methoxyphenyl)methyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N2O3P/c1-23(2)30-21-12-24(3)22-31(30)37-38(35,29-19-15-27(16-20-29)34(4)5)32(33-26-10-8-7-9-11-26)25-13-17-28(36-6)18-14-25/h7-11,13-20,23-24,30-33H,12,21-22H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMWTDSMORHIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)OC)NC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate typically involves multiple steps, starting with the preparation of the cyclohexyl and phenylamino components. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to form the carbon-phosphorus bonds necessary for this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the phosphorus atom.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl and phenylamino components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
Key Structural Features
- Cyclohexyl Ring : Provides steric bulk and influences the compound's conformation.
- Phosphinate Group : Known for its role in coordination chemistry and enzyme inhibition.
- Dimethylamino and Methoxy Groups : Enhance solubility and biological activity.
Chemistry
The compound serves as a ligand in coordination chemistry , where it can form complexes with metal ions. These complexes are useful in catalysis, enabling various chemical transformations.
Table 1: Coordination Chemistry Applications
| Application | Description |
|---|---|
| Catalysis | Facilitates reactions by stabilizing transition states. |
| Metal Complexes | Forms stable complexes with transition metals, enhancing reactivity. |
Biology
Research has indicated potential applications as an enzyme inhibitor , particularly in targeting phosphatases. The structural compatibility of the compound allows it to bind effectively to enzyme active sites.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of phosphinates can inhibit certain phosphatases, leading to increased intracellular signaling pathways relevant to cancer treatment.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential against various diseases, including cancer and bacterial infections. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
Table 2: Medicinal Applications
| Disease Target | Mechanism of Action |
|---|---|
| Cancer | Inhibits specific enzymes involved in tumor growth. |
| Bacterial Infections | Disrupts bacterial cell wall synthesis through enzyme inhibition. |
Key Mechanistic Insights
- Ligand Behavior : The phosphinate group can coordinate with metal ions, facilitating catalytic cycles.
- Enzyme Inhibition : The compound's structure allows for competitive inhibition by mimicking natural substrates.
Table 3: Comparison of Phosphinates
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2-Hydroxyphenyl)diphenylphosphine | Lacks cyclohexyl ring | Less steric hindrance |
| (2-Hydroxyphenyl)phosphonic acid | Contains phosphonic acid group | More polar, different reactivity |
| (2-Hydroxyphenyl)benzene sulfinate | Contains sulfinate group | Different bonding characteristics |
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related organophosphorus derivatives, focusing on molecular geometry, synthesis, and crystallographic properties.
Key Findings
Structural Geometry: The target compound’s dimethylamino and methoxyphenyl substituents likely induce steric and electronic effects distinct from simpler phenyl or cyclohexyl groups in analogs. For example, the methoxy group’s electron-donating nature may enhance thermal stability compared to unsubstituted phenyl derivatives . The tetrahedral geometry around phosphorus, observed in related compounds (e.g., S-configuration in ), is expected to persist but with altered torsion angles due to bulkier substituents.
Synthetic Considerations :
- The synthesis of phosphinate derivatives typically involves nucleophilic substitution or condensation reactions. The compound in was prepared via phenylamine addition, while the target compound may require more specialized reagents (e.g., protected amines or methoxy-containing precursors).
Crystallographic Behavior: Intermolecular hydrogen bonding, critical for crystal packing in , may be less prominent in the target compound due to the absence of N–H donors (dimethylamino is non-acidic). Instead, methoxyphenyl groups could engage in weaker C–H⋯O or π-π interactions .
Research Implications and Limitations
- Gaps in Data : Direct experimental parameters (e.g., X-ray diffraction, NMR shifts) for the target compound are absent in the provided evidence. Comparative insights are extrapolated from structurally related systems.
- Functional Potential: The combination of dimethylamino and methoxyphenyl groups suggests applications in catalysis or medicinal chemistry, leveraging their dual electronic and steric profiles.
Biological Activity
The compound 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate represents a novel class of phosphonates with significant biological activity. This article aims to explore its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly its antiviral properties.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes isopropyl and methylcyclohexyl groups, along with a phosphinate moiety. The synthesis of this compound typically involves multi-step processes that may include nucleophilic substitution reactions and hydrolysis under controlled conditions to optimize yield and purity.
Key Synthetic Steps:
- Nucleophilic Substitution: The phosphinate group can undergo nucleophilic substitution reactions, which are crucial for modifying its structure for specific biological applications.
- Hydrolysis Reactions: These reactions can lead to the formation of phosphonic acids, which may exhibit different biological activities compared to their parent compounds.
Biological Activity
Research indicates that phosphonates, including this compound, exhibit significant antiviral properties, particularly against retroviruses such as HIV. The mechanism of action typically involves the inhibition of viral reverse transcriptases, essential enzymes for viral replication.
Mechanism of Action:
- Inhibition of Reverse Transcriptase: The compound binds to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA, thereby inhibiting viral replication.
- Modulation of Biological Pathways: The interactions with various enzymes and receptors suggest potential therapeutic applications beyond antiviral activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar phosphonate compounds, providing insights into their efficacy and mechanisms.
- Antiviral Studies:
- Antifungal Activity:
- Molecular Docking Studies:
Data Tables
Q & A
Q. Q1. How can researchers optimize the synthesis of this phosphinate compound to ensure high yield and purity?
Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and stoichiometry of reactants. For example, highlights copolymerization techniques using ammonium persulfate (APS) as an initiator, which could be adapted for stepwise phosphinate bond formation. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH (e.g., using sodium acetate buffers as in ) can mitigate side reactions. Post-synthesis purification via column chromatography or recrystallization, guided by spectroscopic data (NMR/IR), is critical for purity .
Q. Q2. What spectroscopic methods are most reliable for confirming the structural integrity of this compound?
Methodological Answer : High-resolution NMR (¹H, ¹³C, ³¹P) is essential for verifying substituent positions and phosphorus coordination. provides bond angle data (e.g., C3–O1–P1 = 119.1°, O2–P1–O1 = 55.2°) from X-ray crystallography, which can validate NMR assignments. IR spectroscopy should confirm functional groups like the phosphinate ester (P=O stretch ~1250 cm⁻¹) and aromatic C-H bends. Mass spectrometry (HRMS) ensures molecular weight alignment with theoretical values .
Q. Q3. How can researchers assess and mitigate batch-to-batch variability in purity during synthesis?
Methodological Answer : Implementing standardized protocols for reagent quality (e.g., using HPLC-grade solvents) and reaction monitoring (e.g., in-situ FTIR) minimizes variability. suggests impurity profiling via HPLC with buffer systems (e.g., sodium 1-octanesulfonate, pH 4.6) to detect byproducts like unreacted intermediates. Statistical process control (SPC) charts for critical parameters (e.g., reaction time, temperature) further ensure consistency .
Advanced Research Questions
Q. Q4. What computational strategies are effective for predicting the reactivity of the phosphinate group in catalytic or biological systems?
Methodological Answer : Density functional theory (DFT) calculations can model phosphorus-centered reactivity, such as nucleophilic attack at the P=O moiety. demonstrates the use of coupled computational-experimental workflows to predict photophysical properties, which can be extended to phosphinate interactions. Molecular dynamics (MD) simulations with explicit solvent models (e.g., water/DMSO) assess steric effects from the cyclohexyl and isopropyl groups .
Q. Q5. How can contradictory data between experimental and computational bond angles be resolved?
Methodological Answer : Discrepancies often arise from crystal packing effects (in X-ray data) vs. gas-phase approximations (in DFT). Cross-validation using solid-state NMR or temperature-dependent crystallography () can reconcile differences. For example, the P1–C17 bond torsion angle (−179.5° experimentally vs. −175° computationally) may reflect lattice constraints. Adjusting computational models to include solvent or crystal environment parameters improves accuracy .
Q. Q6. What mechanistic insights can be gained from studying the hydrolysis kinetics of the phosphinate ester under varying pH conditions?
Methodological Answer : pH-dependent kinetic studies (e.g., using UV-Vis or ³¹P NMR) reveal hydrolysis pathways. Under acidic conditions (pH < 3), protonation of the P=O group accelerates cleavage, while alkaline conditions (pH > 10) may promote nucleophilic attack by hydroxide ions. ’s buffer system (sodium acetate, pH 4.6) provides a template for controlled degradation studies. Activation energy calculations via Arrhenius plots further elucidate dominant mechanisms .
Addressing Data Contradictions
Example : Discrepancies in aryl-phosphorus bond angles between X-ray and DFT data ( vs. 14) may arise from crystal lattice strain. Researchers should perform periodic DFT calculations incorporating unit cell parameters to match experimental conditions.
Synthesis Protocol Refinement
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
